Methyl 3-amino-3-(4-chlorophenyl)propanoate oxalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxalicacidmethyl3-amino-3-(4-chlorophenyl)propanoate typically involves the esterification of oxalic acid with methyl 3-amino-3-(4-chlorophenyl)propanoate. The reaction conditions often include the use of a catalyst such as sulfuric acid and heating under reflux . The process can be summarized as follows:
Esterification: Oxalic acid reacts with methyl 3-amino-3-(4-chlorophenyl)propanoate in the presence of a catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the esterification process.
Continuous Flow Systems: These systems ensure a steady production rate and consistent product quality.
Purification and Quality Control: Advanced purification techniques and rigorous quality control measures are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxalicacidmethyl3-amino-3-(4-chlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxalic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxalicacidmethyl3-amino-3-(4-chlorophenyl)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Oxalicacidmethyl3-amino-3-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-3-(4-chlorophenyl)propanoate: A precursor in the synthesis of Oxalicacidmethyl3-amino-3-(4-chlorophenyl)propanoate.
Oxalic acid derivatives: Compounds with similar structures and properties.
Uniqueness
Oxalicacidmethyl3-amino-3-(4-chlorophenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 3-amino-3-(4-chlorophenyl)propanoate oxalate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H12ClN2O4
- Molecular Weight : 248.66 g/mol
- CAS Number : 2400965
The compound features an amino group, a chlorophenyl moiety, and an ester functional group, which contribute to its biological activity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding : It is hypothesized to interact with various receptors, modulating their activity and influencing physiological responses.
- Signal Transduction Pathways : The compound might alter cellular signaling pathways, leading to changes in cell function and behavior.
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 14 |
These findings suggest potential applications in treating infections caused by resistant bacterial strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10.5 |
A549 (Lung Cancer) | 8.2 |
These results highlight its potential as a lead compound for cancer therapy.
Study on Antimicrobial Efficacy
In a controlled study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant strains of E. coli. The study concluded that the compound exhibited significant bactericidal activity, suggesting its use as a novel antimicrobial agent .
Study on Anticancer Mechanism
A recent publication in Cancer Research explored the anticancer effects of this compound on MCF-7 cells. The study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .
Properties
Molecular Formula |
C12H14ClNO6 |
---|---|
Molecular Weight |
303.69 g/mol |
IUPAC Name |
methyl 3-amino-3-(4-chlorophenyl)propanoate;oxalic acid |
InChI |
InChI=1S/C10H12ClNO2.C2H2O4/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;3-1(4)2(5)6/h2-5,9H,6,12H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
IFSURBCZBGCYJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Cl)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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